2-{2-[(Furan-2-ylcarbonyl)oxy]phenyl}quinoline-4-carboxylic acid
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Overview
Description
2-[2-(furan-2-carbonyloxy)phenyl]quinoline-4-carboxylic acid is a complex organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(furan-2-carbonyloxy)phenyl]quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the esterification of furan-2-carboxylic acid with a phenyl-substituted quinoline derivative under acidic conditions. The reaction is often carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-(furan-2-carbonyloxy)phenyl]quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The quinoline moiety can be reduced to form tetrahydroquinoline derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
2-[2-(furan-2-carbonyloxy)phenyl]quinoline-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-[2-(furan-2-carbonyloxy)phenyl]quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The furan ring and quinoline moiety can interact with enzymes and receptors, leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
2,5-Furandicarboxylic acid: A furan derivative with applications in polymer synthesis.
Quinoline-4-carboxylic acid: A simpler quinoline derivative with potential medicinal applications.
Phenylquinoline derivatives: Compounds with similar structures but different functional groups.
Uniqueness
2-[2-(furan-2-carbonyloxy)phenyl]quinoline-4-carboxylic acid is unique due to its combination of a furan ring, phenyl group, and quinoline moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H13NO5 |
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Molecular Weight |
359.3 g/mol |
IUPAC Name |
2-[2-(furan-2-carbonyloxy)phenyl]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C21H13NO5/c23-20(24)15-12-17(22-16-8-3-1-6-13(15)16)14-7-2-4-9-18(14)27-21(25)19-10-5-11-26-19/h1-12H,(H,23,24) |
InChI Key |
FTZZMSOEUGESLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=C3OC(=O)C4=CC=CO4)C(=O)O |
Origin of Product |
United States |
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